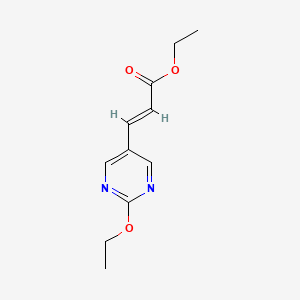
(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, also known as EEPY Acrylate, is a synthetic compound that has been widely used in many scientific research applications. It is a monomeric compound that is mainly used as a cross-linking agent to form polymers. It has been found to be very useful in the synthesis of polymers, as well as in the study of biochemical and physiological effects.
科学的研究の応用
Water-Mediated Wittig–SNAr Reactions
- (Xu et al., 2015) explored a novel one-pot, three-component Wittig–SNAr approach to synthesize ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues, including (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate. These compounds are potential intermediates for aurora 2 kinase inhibitors. The study highlights the rapid formation of new bonds under environmentally benign conditions.
RAFT Synthesis of Acrylic Polymers
- (Wang et al., 2012) conducted a study on the reversible addition-fragmentation chain transfer (RAFT) polymerization of acrylate monomers, possibly including derivatives of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate. This research contributes to understanding the synthesis of polymeric materials with potential applications in various industries.
Synthesis and Reactivity of Ethyl 2-Arylhydrazono-3-oxopropionates
- (Makhseed et al., 2007) investigated the synthesis and chemical reactivity of compounds related to ethyl 2-arylhydrazono-3-oxopropionates. The study could provide insights into the chemical properties and potential applications of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate derivatives in various chemical reactions.
Novel Phosphonate-Containing Polymers
- (Dolan et al., 2015) focused on the development of novel phosphonate-containing polymers, which may include derivatives of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate. These polymers could have diverse applications, highlighting the versatility of such chemical structures.
Synthesis and Characterization of Novel Compounds
- (Rawat & Singh, 2015) described the synthesis and characterization of a newly synthesized ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate. This research adds to the understanding of the properties and potential applications of related acrylate compounds, including (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.
Synthesis of Ethyl 2-Ethoxyethyl Acrylate
- (Huijing et al., 2015) conducted research on synthesizing 2-ethoxyethyl acrylate via ethoxylation, which could be relevant to understanding the synthesis processes of similar compounds like (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.
Reactive Extraction for 2-Ethylhexyl Acrylate Synthesis
- (Wang et al., 2020) explored reactive extraction for intensifying 2-ethylhexyl acrylate synthesis. The findings might provide insights into efficient production techniques for related acrylates, including (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.
Safety And Hazards
The safety and hazards associated with a specific pyrimidine derivative would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar documentation for detailed safety information.
将来の方向性
The study of pyrimidine derivatives is a vibrant field with many potential future directions. These compounds have a wide range of applications in medicine and agriculture, and new derivatives with improved properties are continually being developed1.
Please note that this is a general overview and may not apply directly to “(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate”. For more specific information, you may want to consult a chemistry professional or database.
特性
IUPAC Name |
ethyl (E)-3-(2-ethoxypyrimidin-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h5-8H,3-4H2,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASPVXGTHCNFIB-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)C=CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=C(C=N1)/C=C/C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B595860.png)
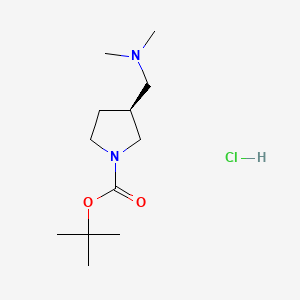
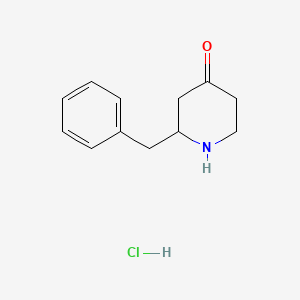

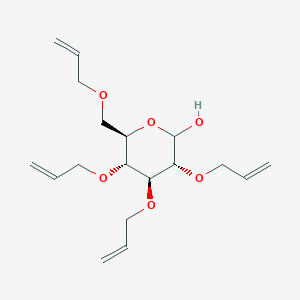
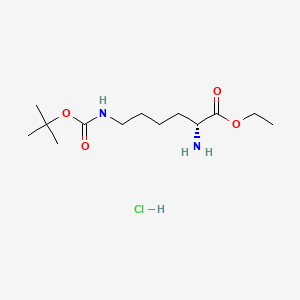

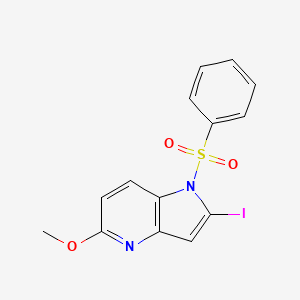
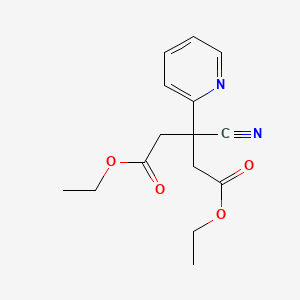
![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)
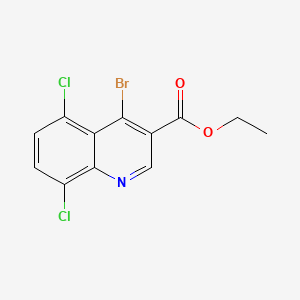
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)